molecular formula C11H16N2 B009967 1-Propyl-1,2,3,4-tetrahydroquinoxaline CAS No. 103639-83-4

1-Propyl-1,2,3,4-tetrahydroquinoxaline

Cat. No.: B009967
CAS No.: 103639-83-4
M. Wt: 176.26 g/mol
InChI Key: TXAWJRGNIKQFAZ-UHFFFAOYSA-N
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Description

1-Propyl-1,2,3,4-tetrahydroquinoxaline is an organic compound featuring a partially hydrogenated quinoxaline scaffold with a propyl substituent. This structure is of significant interest in medicinal chemistry and organic synthesis, particularly for the construction of chiral molecules. The tetrahydroquinoxaline core is a privileged structure in drug discovery, known for its presence in various bioactive molecules . Recent advances in synthetic methodology have highlighted the importance of such scaffolds, with studies demonstrating highly enantioselective hydrogenation techniques to access optically pure tetrahydroquinoxalines for pharmaceutical research . The quinoxaline backbone, and by extension its derivatives, is associated with a wide spectrum of biological activities, which have been investigated for their potential as antimicrobial, anticancer, anti-inflammatory, and antiviral agents . Researchers utilize this compound as a key synthetic intermediate or building block. It is strictly for professional laboratory research applications. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Proper safety procedures must be followed during handling.

Properties

CAS No.

103639-83-4

Molecular Formula

C11H16N2

Molecular Weight

176.26 g/mol

IUPAC Name

4-propyl-2,3-dihydro-1H-quinoxaline

InChI

InChI=1S/C11H16N2/c1-2-8-13-9-7-12-10-5-3-4-6-11(10)13/h3-6,12H,2,7-9H2,1H3

InChI Key

TXAWJRGNIKQFAZ-UHFFFAOYSA-N

SMILES

CCCN1CCNC2=CC=CC=C21

Canonical SMILES

CCCN1CCNC2=CC=CC=C21

Origin of Product

United States

Scientific Research Applications

Synthesis and Chemical Properties

1-Propyl-1,2,3,4-tetrahydroquinoxaline can be synthesized through various chemical pathways that involve the reduction of quinoxaline derivatives. The synthesis typically employs methods such as domino reactions and cyclization techniques that yield high purity and yield rates.

Key Synthesis Methods:

  • Reduction of Quinoxaline: Utilizing reducing agents to convert quinoxaline into tetrahydroquinoxaline derivatives.
  • Cyclization Reactions: Employing acid-catalyzed or metal-promoted cyclization to achieve the desired tetrahydroquinoxaline structure .

Pharmacological Applications

The pharmacological potential of this compound has been explored in various studies, highlighting its role as a therapeutic agent.

Neuroprotective Effects

Research indicates that tetrahydroquinoxalines exhibit neuroprotective properties. Compounds in this class have been evaluated for their ability to inhibit neuronal nitric oxide synthase (nNOS), which is implicated in neurodegenerative diseases. For instance, certain derivatives have shown promise in reversing hyperalgesia in neuropathic pain models .

Antimicrobial Activity

Tetrahydroquinoxalines have demonstrated antimicrobial properties against various pathogens. They are being investigated for their efficacy as bactericides and fungicides, indicating potential applications in treating infections .

Anti-inflammatory Properties

Some studies have suggested that these compounds may possess anti-inflammatory effects, making them candidates for treating conditions characterized by inflammation .

Neuroprotective Studies

A study focused on the synthesis of nNOS inhibitors derived from tetrahydroquinoxalines reported significant efficacy in preclinical models for treating neuropathic pain. The compound tested showed a marked reduction in pain response at doses as low as 30 mg/kg .

Antimicrobial Testing

Another investigation assessed the antibacterial and antifungal activities of synthesized tetrahydroquinoline derivatives. The results indicated that several compounds displayed potent activity against both Gram-positive and Gram-negative bacteria as well as various fungi .

Comparative Data Table

The following table summarizes key findings related to the applications of this compound:

Application AreaKey FindingsReferences
NeuroprotectionEffective nNOS inhibitors; pain relief in models
Antimicrobial ActivityPotent against multiple bacterial strains
Anti-inflammatory EffectsPotential for reducing inflammation

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Comparisons

The table below summarizes key structural and functional differences between 1-propyl-1,2,3,4-tetrahydroquinoxaline and its analogs:

Compound Name Substituent(s) Molecular Formula Molecular Weight Physical State Key Properties/Applications References
This compound Propyl (1-position) C₁₁H₁₆N₂ ~176.26 Not reported Hypothesized intermediate lipophilicity -
1,4-Diethyl-1,2,3,4-tetrahydroquinoxaline Ethyl (1,4-positions) C₁₂H₁₈N₂ 190.28 Solid/Liquid* Fluorescent chromophore; solvent/pH-dependent fluorescence
1-(Cyclopropylmethyl)-1,2,3,4-tetrahydroquinoxaline Cyclopropylmethyl (1-position) C₁₂H₁₆N₂ 188.27 Liquid at RT Research chemical; liquid form enables easy handling
1-Cyclopentyl-1,2,3,4-tetrahydroquinoxaline Cyclopentyl (1-position) C₁₃H₁₈N₂ 202.30 Not reported Bulkier substituent; potential steric effects in reactions
1-Methyl-1,2,3,4-tetrahydroquinoxaline Methyl (1-position) C₉H₁₂N₂ 148.21 Not reported Higher volatility due to small substituent
1-(Toluene-4-sulfonyl)-1,2,3,4-tetrahydroquinoxaline Toluene-4-sulfonyl (1-position) C₁₅H₁₆N₂O₂S 312.37 Solid Sulfonylation enhances stability; used in synthesis

*Physical state inferred from synthesis conditions in .

Functional and Application-Based Comparisons

Fluorescence Properties
  • 1,4-Diethyl-1,2,3,4-tetrahydroquinoxaline: Exhibits solvent- and pH-dependent fluorescence due to conformational flexibility in arylidene imidazolone chromophores. The ethyl groups stabilize the excited state, enabling environment-sensitive applications .
  • 1-Propyl derivative: A longer alkyl chain may reduce fluorescence quantum yield compared to ethyl due to increased non-radiative decay pathways, though experimental validation is needed.

Key Research Findings and Trends

Substituent Effects on Fluorescence : Ethyl groups at 1,4-positions optimize fluorescence sensitivity, while bulkier groups (e.g., cyclopentyl) may quench emission due to steric hindrance .

Lipophilicity and Bioactivity : Longer alkyl chains (e.g., propyl) likely enhance membrane permeability but reduce aqueous solubility, a critical factor in drug design .

Synthetic Versatility : Smaller substituents (methyl, ethyl) enable easier functionalization, whereas sulfonyl or cyclopropane groups expand reactivity for diverse applications .

Q & A

Q. What are the common synthetic routes for 1-propyl-1,2,3,4-tetrahydroquinoxaline, and how do reaction conditions influence yield and purity?

The synthesis of tetrahydroquinoxaline derivatives typically involves hydrogenation or transfer hydrogenation of quinoxaline precursors. For example, tetrabutylammonium bromide-catalyzed transfer hydrogenation using Hantzsch ester as a hydrogen donor has been reported to yield 1-alkyl-tetrahydroquinoxalines with high efficiency (87% yield for 1-propyl derivatives) . Key parameters include:

  • Catalyst loading (e.g., 10 mol% tetrabutylammonium bromide).
  • Temperature (room temperature to 60°C).
  • Solvent selection (chloroform or dichloromethane for optimal solubility).
    Characterization via 1H^1H and 13C^{13}C NMR is critical to confirm regioselectivity, particularly for distinguishing between alkyl substituents on the nitrogen versus the aromatic ring .

Q. How are spectroscopic methods (NMR, HRMS) applied to verify the structure of 1-propyl-tetrahydroquinoxaline?

  • 1H^1H NMR : Key signals include aromatic protons (δ 6.50–6.60 ppm for tetrahydroquinoxaline’s reduced ring) and propyl chain protons (δ 0.97–1.47 ppm for CH3_3, CH2_2) .
  • HRMS : Exact mass analysis (e.g., calculated [M+H]+^+ = 177.1386) confirms molecular composition and rules out side products .
  • Comparative analysis : Reference data from structurally similar compounds (e.g., 2-ethyl or tert-butyl derivatives) aids in peak assignment .

Advanced Research Questions

Q. How can computational methods (DFT, Monte Carlo simulations) predict the adsorption behavior of 1-propyl-tetrahydroquinoxaline in environmental or catalytic systems?

Density Functional Theory (DFT) and Monte Carlo simulations are used to model interactions between tetrahydroquinoxaline derivatives and surfaces (e.g., activated carbon or metal oxides). Key steps include:

  • Geometry optimization to determine the lowest-energy conformation.
  • Adsorption energy calculations (e.g., for wastewater treatment studies, adsorption energies of −25 to −30 kJ/mol suggest physisorption dominance) .
  • Electronic property analysis : HOMO-LUMO gaps (~4.5 eV) indicate potential redox activity in catalytic applications .

Q. What strategies resolve contradictions in experimental data, such as unexpected byproducts during alkylation of tetrahydroquinoxaline?

  • Isomer analysis : Byproducts like N-benzyl or N-chlorophenyl derivatives may form due to competing alkylation pathways. LC-MS or preparative TLC isolates isomers for individual characterization .
  • Mechanistic studies : Kinetic experiments (varying reaction time/temperature) and isotopic labeling (e.g., 2H^2H-propyl groups) clarify whether byproducts arise from incomplete reduction or competing nucleophilic attacks .

Q. How does the introduction of a propyl group affect the pharmacological activity of tetrahydroquinoxaline derivatives?

The propyl chain enhances lipophilicity, potentially improving blood-brain barrier penetration. Molecular docking studies (e.g., against P-glycoprotein or kinase targets) can predict binding affinities. For example:

  • Docking scores : Propyl derivatives may show stronger hydrophobic interactions with protein pockets compared to methyl or ethyl analogs .
  • In vitro validation : Cytotoxicity assays (e.g., IC50_{50} values in cancer cell lines) correlate computational predictions with experimental activity .

Q. What advanced purification techniques address challenges in isolating 1-propyl-tetrahydroquinoxaline from complex reaction mixtures?

  • Flash chromatography : Use gradient elution (hexane/ethyl acetate) to separate alkylated products from unreacted precursors.
  • Recrystallization : Solvent pairs like ethanol/water improve purity (>98%) for X-ray crystallography .
  • HPLC-MS : Hyphenated techniques identify trace impurities (e.g., oxidative byproducts) at ppm levels .

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